(5-Bromopentyl)cyclopentane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
5-bromopentylcyclopentane |
InChI |
InChI=1S/C10H19Br/c11-9-5-1-2-6-10-7-3-4-8-10/h10H,1-9H2 |
InChI Key |
WMZOSZBLEMCBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCCBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromopentyl Cyclopentane and Analogues
Strategies for the Construction of the (Bromopentyl)cyclopentane Scaffold
Constructing the (5-Bromopentyl)cyclopentane scaffold involves two primary challenges: elongating the alkyl chain on the cyclopentane (B165970) ring and selectively introducing a bromine atom at the terminal position of this chain.
Several classical and modern organic reactions can be employed to append a five-carbon chain to a cyclopentane core. The choice of method often depends on the availability of starting materials and the desired functional group tolerance.
Grignard Reactions: A traditional approach involves the reaction of a cyclopentyl Grignard reagent, such as cyclopentylmagnesium bromide, with a suitable five-carbon electrophile. For instance, reacting cyclopentylmagnesium bromide with 5-bromo-1-pentene (B141829) would yield 5-cyclopentylpent-1-ene, which can then be further functionalized. This method is robust and utilizes readily available starting materials. sigmaaldrich.comyoutube.com
Wittig Reaction: The Wittig reaction provides a powerful tool for converting ketones into alkenes. organic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.org Cyclopentanone (B42830) can be reacted with a phosphonium (B103445) ylide derived from a five-carbon alkyl halide, such as (4-bromobutyl)triphenylphosphonium bromide, to form (5-bromopent-1-en-1-yl)cyclopentane. Subsequent hydrogenation of the double bond would yield the desired saturated alkyl chain. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, offer a versatile and highly efficient means for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.orgjk-sci.comyoutube.comyoutube.com This can be achieved by coupling a cyclopentylboronic acid or its ester with a 1,5-dihalopentane, or conversely, by coupling a cyclopentyl halide with a 5-halopentylboronic acid derivative. The mild reaction conditions and high functional group tolerance make Suzuki coupling a highly attractive method. organic-chemistry.org
| Method | Cyclopentane Precursor | Alkyl Chain Precursor | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Grignard Reaction | Cyclopentyl bromide | 5-bromo-1-pentene | Magnesium | Cost-effective, well-established | Sensitive to moisture and protic functional groups |
| Wittig Reaction | Cyclopentanone | (4-bromobutyl)triphenylphosphonium bromide | Strong base (e.g., n-BuLi) | Forms a C=C bond at a specific location | Stoichiometric phosphine (B1218219) oxide byproduct |
| Suzuki Coupling | Cyclopentylboronic acid | 1,5-dibromopentane | Palladium catalyst, base | Mild conditions, high functional group tolerance | Cost of catalyst and ligands |
Once the pentylcyclopentane (B1328772) scaffold is in place, the next critical step is the selective introduction of a bromine atom at the terminal (C5) position of the alkyl chain. Achieving high regioselectivity is paramount to avoid the formation of a mixture of isomers.
Radical Halogenation: Free radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a common method for halogenating alkanes. However, this method often lacks high regioselectivity, leading to a mixture of brominated products at various positions on the alkyl chain and the cyclopentane ring. The selectivity is dictated by the relative stability of the radical intermediates (tertiary > secondary > primary).
Directed Halogenation: To achieve terminal selectivity, directed halogenation strategies can be employed. One approach involves the hydroboration of a terminal alkene (e.g., 5-cyclopentylpent-1-ene) followed by bromination. The hydroboration step installs a boron atom at the terminal, least-substituted carbon, which can then be converted to a bromine atom.
Another powerful strategy for terminal functionalization involves transition-metal-catalyzed C-H activation. core.ac.uk Certain palladium or iridium catalysts can selectively activate the terminal methyl group of an alkyl chain, allowing for subsequent functionalization, including bromination. This approach offers high regioselectivity for the terminal position. core.ac.uk
| Method | Substrate | Reagents | Selectivity | Key Features |
|---|---|---|---|---|
| Free Radical Bromination | Pentylcyclopentane | NBS, radical initiator | Low (favors more substituted positions) | Simple, but often leads to mixtures |
| Hydroboration-Bromination | 5-Cyclopentylpent-1-ene | 1. BH3-THF; 2. NaOH, H2O2; 3. PBr3 | High for terminal position | Multi-step but highly regioselective |
| Directed C-H Bromination | Pentylcyclopentane | Pd or Ir catalyst, brominating agent | High for terminal position | Advanced method, requires specialized catalysts |
To improve synthetic efficiency, reduce waste, and minimize purification steps, one-pot procedures that combine multiple reaction steps are highly desirable. amanote.comsemanticscholar.orgdntb.gov.uaorganic-chemistry.org For the synthesis of this compound, a one-pot reaction could potentially combine the alkyl chain elongation and the bromination step.
For example, a tandem reaction could be envisioned where a cyclopentyl nucleophile reacts with a five-carbon electrophile that already contains a masked or precursor functional group at the terminal position. This precursor could then be converted to a bromide in the same reaction vessel.
Another possibility is a one-pot sequence involving the hydroboration of 5-cyclopentylpent-1-ene, followed by in-situ conversion of the resulting organoborane to the corresponding bromide without isolation of the intermediate alcohol. Such procedures, while requiring careful optimization of reaction conditions, can significantly streamline the synthesis. semanticscholar.org
Stereoselective Synthesis of Cyclopentane-Containing Architectures
The introduction of stereocenters on the cyclopentane ring or the alkyl side chain adds another layer of complexity and is often crucial for the biological activity of the target molecule.
The stereoselective construction of substituted cyclopentane rings is a well-developed area of organic synthesis. acs.orgorganic-chemistry.orgbeilstein-journals.org Numerous methods exist to control the relative and absolute stereochemistry of substituents on the five-membered ring.
[3+2] Cycloadditions: Formal [3+2] cycloaddition reactions are powerful for constructing five-membered rings with good stereocontrol. nih.govnih.gov For instance, the palladium-catalyzed reaction between vinyl cyclopropanes and Michael acceptors can generate highly functionalized cyclopentanes with multiple stereocenters in a diastereo- and enantioselective manner. nih.gov
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds. For example, chiral amines can catalyze the Michael addition of nucleophiles to α,β-unsaturated aldehydes, followed by an intramolecular aldol (B89426) reaction to form substituted cyclopentanes with high enantioselectivity.
Chiral Pool Synthesis: Starting from enantiopure natural products, such as carbohydrates or amino acids, it is possible to synthesize chiral cyclopentane derivatives. This approach leverages the existing stereocenters of the starting material to control the stereochemistry of the final product.
| Methodology | Key Features | Stereochemical Control | Reference Example |
|---|---|---|---|
| Palladium-Catalyzed [3+2] Cycloaddition | Convergent synthesis of highly substituted cyclopentanes | Excellent diastereo- and enantioselectivity | Reaction of vinyl cyclopropanes with alkylidene azalactones nih.gov |
| Organocatalytic Cascade Reaction | Metal-free, environmentally benign | High enantioselectivity | Michael-aldol cascade to form substituted cyclopentanes |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials | Transfers chirality from starting material | Synthesis from D-glucose or other sugars |
If the cyclopentane ring is chiral, the introduction of the bromopentyl side chain can lead to the formation of diastereomers. Controlling the stereochemistry of this addition is crucial.
Substrate-Controlled Diastereoselectivity: When a nucleophile, such as a Grignard reagent derived from 5-bromo-1-pentene, adds to a chiral cyclopentanone, the existing stereocenter(s) on the ring can direct the approach of the nucleophile, leading to a preferential formation of one diastereomer. The level of diastereoselectivity depends on the nature of the substituents on the ring and the reaction conditions.
Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily attached to the cyclopentane ring or the side chain to direct the stereochemical outcome of a key bond-forming step. After the desired stereochemistry is established, the auxiliary is removed. For example, a chiral sulfoximine (B86345) can be used to resolve a racemic cyclopentenone, which can then be further functionalized with the bromopentyl chain in a diastereoselective manner. acs.org
Enantioselective Catalysis: An external chiral catalyst can be used to control the stereochemistry of the reaction that attaches the side chain. For instance, a chiral Lewis acid could be used to catalyze the addition of a silyl (B83357) enol ether of cyclopentanone to an electrophile derived from the bromopentyl chain, proceeding with high enantioselectivity.
Development of Novel Reaction Conditions for this compound Synthesis
The synthesis of this compound, a functionalized cycloalkane, presents unique challenges in achieving high yield and regioselectivity. Research into advanced synthetic methodologies has focused on optimizing reaction conditions to control the introduction of the bromopentyl group onto the cyclopentane ring or, alternatively, the selective bromination of a pre-existing pentylcyclopentane chain. The development of novel reaction conditions is centered on two key areas: the innovation in catalyst systems for both alkylation and bromination pathways, and the meticulous investigation of solvent and temperature effects to guide the reaction toward the desired product while minimizing side reactions. These efforts are crucial for creating efficient and scalable synthetic routes.
Catalyst Development in Bromination and Alkylation Reactions
The choice of catalyst is paramount in directing the synthesis of this compound. Depending on the chosen synthetic route—either attaching the alkyl chain to the ring (alkylation) or functionalizing an existing chain (bromination)—different catalytic strategies are employed.
Alkylation Catalysts:
A primary route involves the alkylation of a cyclopentane moiety with a suitable five-carbon chain, which is subsequently brominated. The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic and, to a lesser extent, aliphatic rings. Traditional catalysts for this reaction are strong Lewis acids, such as aluminum chloride (AlCl₃), which polarize the alkylating agent to generate an electrophilic carbocation for the ring to attack. stackexchange.comvedantu.com However, these catalysts often suffer from issues like catalyst deactivation, lack of reusability, and the need for stoichiometric amounts.
Modern catalyst development aims to overcome these limitations. One promising approach is the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can promote Friedel-Crafts alkylations without the need for a metal catalyst. nih.gov HFIP can activate substrates through strong hydrogen bonding, offering a cleaner and more environmentally benign alternative. nih.gov Furthermore, advanced research into organometallic catalysts, including rhodium-based complexes, has opened new pathways for constructing cyclopentane rings via C-C bond activation, which could be adapted for creating functionalized cyclopentanes. nih.gov
| Catalyst Type | Example(s) | Role in Alkylation | Key Advantages/Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃ | Generation of carbocation from alkyl halide | High activity; Often requires stoichiometric amounts, moisture sensitive |
| Fluorinated Alcohols | HFIP, TFE | Substrate activation via hydrogen bonding | Metal-free, milder conditions; May require larger solvent volumes |
| Organometallic Complexes | Rh(II) Acetate | C-C bond activation and insertion | High efficiency in specific cycloadditions; Substrate-specific, high cost |
Bromination Catalysts and Initiators:
An alternative pathway is the direct bromination of pentylcyclopentane. This reaction typically proceeds via a free-radical mechanism, which is initiated rather than catalyzed in the traditional sense. Initiation is achieved using ultraviolet (UV) light (hν) or chemical radical initiators like benzoyl peroxide. youtube.com The reaction with elemental bromine (Br₂) is highly selective. chadsprep.com
The selectivity of free-radical bromination is governed by the stability of the radical intermediate formed during hydrogen abstraction. pearson.com The order of radical stability is tertiary > secondary > primary. In the case of pentylcyclopentane, the most stable radical would be formed at the tertiary carbon atom where the pentyl group is attached to the cyclopentane ring. Therefore, direct bromination of pentylcyclopentane with Br₂ and light would preferentially yield (1-bromocyclopentyl)pentane, not the desired this compound.
To achieve terminal bromination at the 5-position of the pentyl chain, a different strategy using reagents like N-bromosuccinimide (NBS) would typically be employed if an activating group (like a double bond or aromatic ring) were adjacent. youtube.comchadsprep.com For a simple alkane chain, achieving terminal selectivity via direct bromination is exceptionally challenging, and synthetic routes usually involve starting with a precursor that already has a functional group, such as an alcohol, at the terminal position, which can then be converted to a bromide.
Investigation of Solvent Effects and Temperature Optimization
The reaction environment, defined by the solvent and temperature, plays a critical role in the synthesis of this compound, influencing reaction rates, yields, and product selectivity.
Solvent Effects:
In alkylation reactions like the Friedel-Crafts process, the solvent can dramatically alter the outcome. The polarity of the solvent can influence whether the reaction favors the kinetic or the thermodynamic product. stackexchange.com For instance, in related aromatic acylations, non-polar solvents such as carbon disulfide (CS₂) tend to favor the kinetic product because the catalyst-reagent complex is insoluble and precipitates, preventing equilibration. stackexchange.com Conversely, polar solvents like nitrobenzene (B124822) can dissolve the intermediate complex, allowing the reaction to reverse and eventually form the more stable thermodynamic product. stackexchange.comvedantu.com Fluorinated alcohols may also serve as both the catalyst-promoter and the solvent. nih.govresearchgate.net
For free-radical bromination , the solvent must be inert to the highly reactive radical intermediates. Halogenated alkanes like carbon tetrachloride (CCl₄) are common choices for this reason. metu.edu.tr While solvent effects on radical stability are generally less pronounced than in ionic reactions, the solvent can influence the reaction's course through solvation of the transition state.
| Reaction Type | Solvent Class | Example(s) | General Effect on Synthesis |
| Friedel-Crafts Alkylation | Non-Polar | Carbon Disulfide (CS₂), Dichloromethane | Favors kinetic product formation due to low solubility of intermediates. stackexchange.com |
| Polar | Nitrobenzene, Nitromethane | Favors thermodynamic product formation by dissolving intermediates. stackexchange.com | |
| Fluorinated Alcohols | HFIP | Can act as both solvent and reaction promoter. nih.gov | |
| Free-Radical Bromination | Inert/Non-Polar | Carbon Tetrachloride (CCl₄), Cyclohexane (B81311) | Provides a non-reactive medium for the radical chain reaction. metu.edu.tr |
Temperature Optimization:
Temperature control is essential for maximizing the yield of the desired product and minimizing unwanted side reactions.
In free-radical bromination , temperature plays a dual role. The reaction requires sufficient energy, often supplied by heat or UV light, to initiate the homolytic cleavage of the bromine-bromine bond. youtube.com However, higher temperatures can decrease the selectivity of the reaction. Bromination is inherently selective for the weakest C-H bond, but as the temperature increases, enough energy becomes available to break stronger C-H bonds, leading to a mixture of products. metu.edu.tr Therefore, the temperature must be carefully optimized to be high enough for initiation but low enough to maintain high regioselectivity.
| Parameter | Effect on Alkylation Reactions | Effect on Bromination Reactions |
| Low Temperature | Increases selectivity, reduces polyalkylation and rearrangements. | May slow or prevent initiation. |
| High Temperature | Increases reaction rate but promotes side reactions. | Facilitates initiation but reduces selectivity, leading to product mixtures. metu.edu.tr |
Elucidation of Reaction Mechanisms Involving 5 Bromopentyl Cyclopentane
Mechanistic Pathways of Nucleophilic Substitution at the Bromine Center
Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. organic-chemistry.org The specific mechanism, either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular), is largely determined by the structure of the alkyl halide. ucsb.edu For (5-Bromopentyl)cyclopentane, being a primary alkyl halide, the SN2 pathway is strongly favored due to the high energy and instability of the primary carbocation that would need to form for an SN1 mechanism to proceed. organic-chemistry.org
Kinetic studies are fundamental in distinguishing between SN1 and SN2 mechanisms. The SN1 reaction is a two-step process where the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation. byjus.com Consequently, its rate depends only on the concentration of the substrate. masterorganicchemistry.com In contrast, the SN2 reaction is a single, concerted step where the nucleophile attacks the carbon center at the same time the leaving group departs. organic-chemistry.orgchemicalnote.com This bimolecular process means the reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com
For this compound, the reaction kinetics would be expected to follow a second-order rate law, characteristic of an SN2 mechanism.
Rate Law: Rate = k[this compound][Nucleophile]
This relationship can be demonstrated by observing the change in reaction rate as the concentration of either reactant is altered.
| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate of Formation of Product (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 2.0 x 10-4 |
This interactive table illustrates the expected second-order kinetics for an SN2 reaction involving this compound. Doubling the concentration of either the substrate or the nucleophile doubles the initial reaction rate.
The stereochemistry of a substitution reaction is another key indicator of its mechanism. SN2 reactions proceed via a backside attack by the nucleophile, resulting in an inversion of the configuration at the reacting carbon center. organic-chemistry.org SN1 reactions, on the other hand, involve a planar carbocation intermediate that the nucleophile can attack from either face, typically leading to a mixture of retention and inversion products, often described as racemization. organic-chemistry.orgmasterorganicchemistry.com
In the case of this compound, the carbon atom bonded to the bromine is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, substitution at this center will not result in the formation of enantiomers. The product of the substitution will be achiral, assuming an achiral nucleophile is used. However, the fundamental principle of the SN2 mechanism—backside attack—still applies, even if it does not lead to an observable change in stereoisomerism in this specific molecule.
Radical and Organometallic Transformations Initiated by this compound
Beyond ionic reactions, the C-Br bond in this compound can undergo transformations involving radical or organometallic intermediates.
Radical Reactions: Homolytic cleavage of the carbon-bromine bond, typically initiated by heat or UV light, generates a bromine radical and a (5-cyclopentyl)pentyl radical. youtube.com This highly reactive carbon-centered radical can then engage in a variety of propagation steps, such as abstracting a hydrogen atom from another molecule or adding across a π bond. youtube.com In the context of oxidation or combustion, this radical would readily react with oxygen. rsc.org The formation of this radical is the key initiation step for such processes. youtube.com
Organometallic Transformations: this compound is a suitable precursor for the synthesis of various organometallic reagents. A prominent example is the formation of a Grignard reagent, (5-cyclopentylpentyl)magnesium bromide, through reaction with magnesium metal in an ether solvent.
Reaction: this compound + Mg → (5-cyclopentylpentyl)magnesium bromide
This transformation inverts the polarity at the terminal carbon, turning it from an electrophilic center into a potent nucleophile (a carbanion). This Grignard reagent can then be used in a wide array of synthetic applications to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. Similarly, reaction with lithium metal would produce the corresponding organolithium reagent, another powerful nucleophile and base.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of short-lived reaction intermediates are paramount for confirming proposed reaction mechanisms. lumenlearning.com For reactions involving this compound, this entails the detection of species like radicals and carbocations.
Radicals : Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the most definitive technique for detecting and characterizing radical intermediates, as it specifically interacts with unpaired electrons. libretexts.orgunibo.it The EPR spectrum of the 5-(cyclopentyl)pentan-1-yl radical would exhibit a complex hyperfine splitting pattern due to the coupling of the unpaired electron with the magnetic nuclei of nearby protons (¹H). researchgate.net The analysis of this pattern can provide detailed information about the structure and conformation of the radical. unibo.it While direct detection of short-lived radicals can be challenging, techniques like in-situ photolysis or thermolysis within the EPR cavity can generate a steady-state concentration of the radical sufficient for observation. researchgate.net
Carbocations : Carbocations can be generated from this compound via heterolytic cleavage of the C-Br bond, a process often facilitated by a Lewis acid or a polar solvent. uomustansiriyah.edu.iqvedantu.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing carbocations, especially at low temperatures where their lifetime is extended. The highly deshielded nature of the positively charged carbon atom results in a characteristic downfield shift in the ¹³C NMR spectrum. Proton NMR (¹H NMR) can also provide structural information through chemical shifts and coupling constants. The stability of carbocations generally follows the order tertiary > secondary > primary, meaning the primary carbocation that would initially form from this compound would be highly unstable and prone to rearrangement to a more stable secondary or tertiary carbocation via a hydride shift. uomustansiriyah.edu.iqrsc.org
When direct spectroscopic observation is not feasible, the existence of transient intermediates can be inferred through indirect methods. lumenlearning.com
Trapping Experiments : This strategy involves adding a "trapping" agent to the reaction mixture that reacts specifically with the proposed intermediate to form a stable, characterizable product. lumenlearning.com For radical intermediates derived from this compound, a common radical trap is a nitroxide such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). acs.org The formation of a stable adduct between the pentyl radical and TEMPO, which can be isolated and analyzed (e.g., by mass spectrometry), provides strong evidence for the radical's existence. acs.orgnih.gov Similarly, carbocations can be trapped by nucleophiles. The addition of a potent nucleophile not otherwise involved in the main reaction can lead to a trapped product, confirming the carbocation's presence.
Isotopic Labeling Studies : The use of isotopes, such as deuterium (B1214612) (D or ²H), provides a powerful method for tracing the pathways of atoms through a reaction mechanism. acs.org For example, one could synthesize this compound with deuterium atoms at a specific position, such as the carbon adjacent to the bromine (C1). If a reaction proceeds through a carbocation intermediate that undergoes a 1,2-hydride shift, the final position of the deuterium label in the product will be different from its starting position. uomustansiriyah.edu.iq Analyzing the product distribution and the location of the isotopic label using techniques like Mass Spectrometry or NMR spectroscopy can unambiguously map out rearrangement pathways and confirm the involvement of such intermediates. rsc.orgpearson.com For instance, in a Grignard reaction, using D₂O in the workup step can label the position where the Grignard reagent was formed, confirming the location of the carbanionic intermediate. pearson.comacs.org
Computational and Theoretical Chemistry Investigations
Quantum Chemical Characterization of (5-Bromopentyl)cyclopentane Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital interactions within the molecule.
The electronic structure of this compound is characterized by its molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. In this compound, the HOMO is expected to be localized primarily on the bromine atom, specifically on its lone pair electrons, while the LUMO is anticipated to be the antibonding σ* orbital of the carbon-bromine (C-Br) bond.
The electronegativity difference between carbon and bromine atoms leads to a polar C-Br bond, resulting in a non-uniform charge distribution across the molecule. Mulliken population analysis, a method for estimating partial atomic charges, can quantify this distribution. The bromine atom carries a partial negative charge, while the carbon atom bonded to it bears a partial positive charge, making it an electrophilic center.
| Atomic Center | Calculated Mulliken Charge (e) |
|---|---|
| Br | -0.25 |
| C (alpha to Br) | +0.15 |
| C (beta to Br) | -0.05 |
This table presents hypothetical Mulliken charges for this compound based on typical values for bromoalkanes, illustrating the charge distribution.
The analysis of the electronic structure allows for the prediction of reactivity hotspots. The electrophilic carbon atom attached to the bromine is a prime target for nucleophilic attack. Conversely, the lone pairs on the bromine atom can exhibit nucleophilic character in certain reactions.
The bond dissociation energy (BDE) is the energy required to break a bond homolytically. The C-Br bond in this compound is the weakest covalent bond in the molecule, making it the most likely site for bond cleavage in radical reactions or under energetic conditions. Computational methods can provide a reliable estimate of this BDE.
| Bond | Calculated Bond Dissociation Energy (kcal/mol) |
|---|---|
| C-Br | ~70 |
| C-C (alkyl chain) | ~85-90 |
| C-H (alkyl chain) | ~95-100 |
This table provides estimated bond dissociation energies for key bonds in this compound, highlighting the relative weakness of the C-Br bond.
Conformational Analysis and Energetic Landscapes of this compound and Derivatives
The three-dimensional structure of this compound is not static but exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
The cyclopentane (B165970) ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and "twist" forms. schrodinger.com These conformations can interconvert through a low-energy process called pseudorotation. wikipedia.org The presence of the bulky bromopentyl substituent will influence the pseudorotation itinerary and may favor specific puckered conformations where the substituent occupies a pseudo-equatorial position to minimize steric interactions.
The five-carbon pentyl chain also possesses conformational flexibility due to rotation around its C-C single bonds. The most stable conformations will be those that minimize gauche interactions, favoring anti-periplanar arrangements of the carbon atoms.
| Conformational Feature | Predicted Low-Energy State | Associated Energy Barrier (kcal/mol) |
|---|---|---|
| Cyclopentane Ring Puckering | Envelope/Twist with equatorial substituent | ~0.5 (Pseudorotation) |
| C-C Bond Rotation in Pentyl Chain | Anti-periplanar | ~3-5 (Gauche-anti) |
This table summarizes the expected conformational preferences and associated energy barriers for the flexible parts of this compound.
The conformation of the reactant molecule can significantly impact the geometry and energy of the transition state in a chemical reaction. For example, in a bimolecular nucleophilic substitution (SN2) reaction at the carbon atom bearing the bromine, the attacking nucleophile must approach from the backside of the C-Br bond. ucalgary.ca Certain conformations of the pentyl chain and cyclopentane ring might sterically hinder this approach, thereby increasing the activation energy of the reaction. Computational studies can map out the potential energy surface for the reaction from different starting conformations to identify the lowest energy pathway.
Simulation of Reaction Pathways and Transition States
Computational chemistry allows for the detailed simulation of reaction pathways, providing valuable information about the mechanism and kinetics of a reaction. By mapping the potential energy surface (PES), stationary points such as reactants, products, intermediates, and transition states can be located and characterized. libretexts.org
For this compound, a common reaction to simulate would be the SN2 reaction with a nucleophile. researchgate.net Computational methods can be used to:
Locate the transition state structure: This is a first-order saddle point on the PES and represents the highest energy point along the reaction coordinate.
Calculate the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.
Determine the reaction energy: The energy difference between the reactants and products indicates whether the reaction is exothermic or endothermic.
Visualize the reaction pathway: Intrinsic Reaction Coordinate (IRC) calculations can trace the minimum energy path from the transition state down to the reactants and products, providing a "movie" of the reaction.
These simulations are crucial for understanding the factors that control the reactivity of this compound and for designing new reactions or catalysts.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio calculations are quantum mechanical methods used to investigate the electronic structure of molecules. These calculations can predict a wide range of properties with a high degree of accuracy.
Ab initio methods are based on first principles, using the Schrödinger equation and fundamental physical constants without empirical data. DFT, on the other hand, is a method that maps the many-body electronic wavefunction onto a single-particle electron density, making it computationally more efficient for larger systems while still providing high accuracy. The B3LYP functional is a common hybrid functional used in DFT calculations that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
For this compound, these calculations could be employed to determine its optimized molecular geometry, vibrational frequencies (corresponding to infrared and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps. The effects of the bromine substituent on the electronic structure of the cyclopentylpentyl scaffold can be systematically investigated. For instance, studies on other halogenated organic compounds have successfully used DFT to analyze vibrational spectra and understand the influence of the halogen atom.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value | Units |
| Total Energy | -2890.1234 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -6.78 | eV |
| LUMO Energy | 0.54 | eV |
| HOMO-LUMO Gap | 7.32 | eV |
Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.
Detailed research findings from such studies would involve analyzing the molecular orbitals to understand the regions of high electron density and susceptibility to electrophilic or nucleophilic attack. The calculated vibrational frequencies, when compared with experimental spectroscopic data, can help in the complete assignment of vibrational modes.
Molecular Dynamics Simulations for Complex Reaction Systems
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and reaction dynamics.
In the context of this compound, MD simulations could be used to explore its conformational landscape. The flexible pentyl chain and the cyclopentane ring can adopt various conformations, and MD simulations can reveal the relative energies and populations of these conformers in different solvent environments. This is crucial for understanding how the molecule's shape influences its reactivity.
Furthermore, MD simulations are invaluable for studying complex reaction systems. For example, the simulation of a reaction between this compound and a nucleophile could provide insights into the reaction mechanism, the structure of the transition state, and the role of the solvent in mediating the reaction. While MD simulations of complex chemical reactions can be computationally demanding, they offer a level of detail that is often inaccessible through other means. The application of MD simulations has been successful in providing insights into various chemical and biological systems, from host-guest complexes to enzymatic reactions.
Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water
| Parameter | Simulated Value |
| Simulation Time | 100 ns |
| Number of Water Molecules | 5000 |
| Average End-to-End Distance of Pentyl Chain | 6.8 Å |
| Radial Distribution Function g(r) of Water around Bromine (1st peak) | 2.5 at 3.2 Å |
Note: This table presents hypothetical data that could be obtained from an MD simulation to illustrate the type of insights gained.
Development of Predictive Models for Stereoselectivity and Regioselectivity
Predicting the outcome of chemical reactions, particularly with respect to stereoselectivity and regioselectivity, is a significant challenge in organic synthesis. Computational chemistry plays a vital role in developing models that can forecast these outcomes.
For reactions involving this compound, such as elimination or substitution reactions, different stereoisomers and regioisomers can be formed. Predictive models can be developed to determine which products are likely to be favored. These models often combine quantum mechanical calculations with machine learning algorithms.
Quantum mechanical simulations can be used to calculate the activation energies for different reaction pathways leading to various products. The pathway with the lowest activation energy is generally the most favored. By systematically studying the transition states for the formation of all possible products, a prediction of the major product can be made.
Machine learning models can be trained on datasets of known reaction outcomes. These models can identify complex relationships between the structure of the reactants, the reaction conditions, and the resulting stereoselectivity and regioselectivity. For a molecule like this compound, a machine learning model could be trained on a set of similar alkyl halides to predict the outcome of a given reaction. The development of such predictive tools is an active area of research and has the potential to significantly accelerate the discovery of new synthetic routes.
Table 3: Hypothetical Predicted Regioselectivity for an Elimination Reaction of this compound
| Product | Predicted Yield (%) | Computational Method |
| 1-Cyclopentylpent-4-ene | 15 | DFT (Transition State Energy) |
| (E)-1-Cyclopentylpent-5-ene | 80 | DFT (Transition State Energy) |
| (Z)-1-Cyclopentylpent-5-ene | 5 | DFT (Transition State Energy) |
Note: The data presented is for illustrative purposes to show how computational models can predict reaction outcomes.
5 Bromopentyl Cyclopentane As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Natural Product Analogues
The structural components of (5-Bromopentyl)cyclopentane make it an attractive starting material for the synthesis of molecules that contain a cyclopentane (B165970) ring, a common motif in a wide array of bioactive natural products. oregonstate.eduresearchgate.netrsc.org The five-carbon chain provides a flexible linker that can be used to connect the cyclopentyl group to other molecular scaffolds or to facilitate intramolecular cyclizations.
Total Synthesis Strategies for Cannabinoid Analogues
The pharmacology of cannabinoids is significantly influenced by the nature of the C3 side chain of the dibenzopyran core. While the classic cannabinoids like Δ⁹-tetrahydrocannabinol (THC) feature a linear pentyl chain, synthetic analogues with modified side chains are of great interest for structure-activity relationship (SAR) studies. researchgate.netnih.gov this compound serves as a key building block for introducing a cyclopentylpentyl side chain, a modification that can alter the compound's potency and selectivity for cannabinoid receptors.
Total synthesis strategies can incorporate this building block to create novel cannabinoid analogues. mdpi.comunimi.it A common approach involves the coupling of a resorcinol derivative with a terpene unit, where the resorcinol is pre-alkylated with the desired side chain. nih.gov In this context, this compound can be used as the alkylating agent in a Friedel-Crafts reaction with a suitable resorcinol, such as olivetol, or its derivatives. Alternatively, the alkyl bromide can be converted into an organometallic reagent, such as a Grignard or organozinc reagent, for cross-coupling reactions. unimi.it These methods provide a modular way to access a variety of analogues by modifying the side chain at a late stage of the synthesis. researchgate.net
| Synthetic Step | Description | Reagents/Conditions |
| Grignard Formation | Conversion of the primary bromide to a more reactive organomagnesium species. | Mg turnings, dry ether or THF |
| Coupling Reaction | Formation of the C-C bond between the side chain and the aromatic core. | A protected resorcinol derivative with an electrophilic handle (e.g., a triflate), Pd or Ni catalyst. |
| Cyclization/Aromatization | Construction of the dibenzopyran core, often through acid-catalyzed condensation with a terpene like p-mentha-2,8-dien-1-ol. | Lewis acids (e.g., BF₃·OEt₂), protic acids (e.g., p-TsOH). |
| Deprotection | Removal of protecting groups to yield the final cannabinoid analogue. | Conditions vary based on the protecting groups used. |
Development of Other Bioactive Cyclopentane-Containing Scaffolds
The cyclopentane ring is a structural feature in numerous biologically active compounds, including prostaglandins, carbocyclic nucleosides, and various terpenoids. researchgate.netacs.org Synthetic strategies aimed at these and other novel bioactive scaffolds can leverage this compound as a versatile starting point. The bromopentyl side chain acts as a handle for elaboration, enabling chain extension, functional group interconversion, or the introduction of other cyclic systems.
For example, in the development of novel anti-inflammatory agents or antibiotics, the cyclopentane moiety can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement for optimal interaction with a biological target. nih.govnih.gov The synthesis might involve an initial nucleophilic substitution on the bromine atom to introduce a key pharmacophore, followed by modifications to the cyclopentane ring itself. The five-carbon linker can also be used to tether the cyclopentane core to another molecule, creating hybrid structures with potentially synergistic bioactivities.
Utilization in the Design and Construction of Novel Organic Architectures
Beyond natural product synthesis, this compound is a valuable tool for constructing new and complex molecular frameworks. Its utility lies in the predictable reactivity of the alkyl bromide and the stereochemical possibilities offered by the cyclopentane ring.
Synthetic Routes to Functionalized Cyclopentane Systems
The primary alkyl bromide of this compound is a gateway to a vast number of other functional groups through well-established chemical transformations. organic-chemistry.org This allows for the creation of a wide range of monosubstituted and, through further reactions, polysubstituted cyclopentane derivatives. nih.govnih.gov
Key transformations include:
Nucleophilic Substitution (Sₙ2): Reaction with various nucleophiles to introduce azides, nitriles, thiols, secondary amines, ethers, and esters.
Elimination (E2): Treatment with a strong, non-nucleophilic base to form 5-cyclopentylpent-1-ene, an olefin that can undergo further reactions like epoxidation, dihydroxylation, or polymerization.
Organometallic Formation: Conversion to Grignard or organolithium reagents, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds.
| Starting Material | Reagent | Reaction Type | Product Functional Group |
| This compound | NaN₃ | Sₙ2 | Azide |
| This compound | KCN | Sₙ2 | Nitrile |
| This compound | 1. Mg, 2. CO₂, 3. H₃O⁺ | Grignard | Carboxylic Acid |
| This compound | KOtBu | E2 | Alkene |
| This compound | Phthalimide, Gabriel Synthesis | Sₙ2 | Primary Amine |
These functionalized intermediates serve as platforms for building more complex molecules, including those with multiple stereocenters on the cyclopentane ring, which can be achieved through stereoselective reactions. nih.gov
Precursor Chemistry for Advanced Materials (e.g., Ligands, Monomers)
The properties of this compound also make it a candidate for the synthesis of advanced materials. The cyclopentyl group can impart desirable properties such as thermal stability, rigidity, and specific steric bulk to polymers and ligands.
Monomer Synthesis: As mentioned, elimination of HBr yields 5-cyclopentylpent-1-ene. This terminal alkene could potentially be used as a comonomer in coordination polymerization. Furthermore, the bromide can be substituted with other polymerizable groups, such as a methacrylate or styrenic moiety, to create monomers for radical polymerization. The resulting polymers would feature pendant cyclopentylpentyl groups, which could influence the material's physical properties, such as its glass transition temperature and solubility. The synthesis of cyclic olefin polymers (COPs) often involves complex polymerization of norbornene derivatives, and developing monomers from simple cyclopentanes offers an alternative route to new materials. researchgate.net
Ligand Synthesis: The bromopentyl chain can be used to attach the cyclopentyl group to a coordinating atom, such as phosphorus or nitrogen, to form novel ligands for transition metal catalysis. For example, reaction with lithium diphenylphosphide (LiPPh₂) would yield a phosphine (B1218219) ligand with a cyclopentylpentyl "tail." This non-coordinating tail could influence the steric environment around the metal center, potentially tuning the catalyst's activity and selectivity in reactions like cross-coupling or hydrogenation.
Role in the Elaboration of Diverse Chemical Libraries
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies in drug discovery for rapidly generating large numbers of compounds for biological screening. nih.govfiveable.me this compound is an excellent scaffold for such endeavors because it contains a single, reliable reactive site for diversification. nih.govsemanticscholar.org
Using parallel or split-and-pool synthesis techniques, the parent compound can be reacted with a large library of building blocks, each containing a nucleophilic group. ajrconline.orglibretexts.org For instance, reacting this compound with a library of 100 different amines, 100 different thiols, and 100 different carboxylates in a parallel format could rapidly generate 300 unique compounds. Each product would share the common cyclopentylpentyl core but differ in the terminal functional group, allowing for a systematic exploration of the structure-activity relationships associated with that part of the molecule. This approach enables the efficient exploration of chemical space to identify new lead compounds for therapeutic development. chemrxiv.orgchemrxiv.org
| Scaffold | Nucleophile Library | Resulting Linkage | Example Product Class |
| Cyclopentyl-(CH₂)₅-Br | R-NH₂ (Amines) | -NHR | Secondary Amines |
| Cyclopentyl-(CH₂)₅-Br | R-SH (Thiols) | -SR | Thioethers |
| Cyclopentyl-(CH₂)₅-Br | R-COO⁻ (Carboxylates) | -OOCR | Esters |
| Cyclopentyl-(CH₂)₅-Br | R-O⁻ (Alkoxides/Phenoxides) | -OR | Ethers |
Advanced Spectroscopic and Analytical Methodologies in Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like "(5-Bromopentyl)cyclopentane". Standard one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom.
For "this compound", the ¹H NMR spectrum would exhibit characteristic signals for the protons on the cyclopentane (B165970) ring and the pentyl chain. The protons on the carbon bearing the bromine atom (C5') would be deshielded, appearing at a downfield chemical shift (typically around 3.4 ppm) as a triplet due to coupling with the adjacent methylene (B1212753) protons. The numerous methylene groups in the structure would result in a complex, overlapping multiplet region between approximately 1.2 and 1.9 ppm.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The carbon directly attached to the bromine (C5') would appear at a characteristic chemical shift of approximately 33-34 ppm. The carbons of the cyclopentane ring and the rest of the alkyl chain would resonate in the typical aliphatic region (around 25-40 ppm).
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Cyclopentyl-CH | ~1.75 | Multiplet | ~40.0 |
| Cyclopentyl-CH₂ | ~1.50-1.65 | Multiplet | ~25.5 |
| Chain-CH₂ (C1') | ~1.70 | Multiplet | ~38.0 |
| Chain-CH₂ (C2', C3') | ~1.30 | Multiplet | ~28.5, ~32.5 |
| Chain-CH₂ (C4') | ~1.85 | Multiplet | ~33.0 |
| Chain-CH₂ (C5') | ~3.40 | Triplet | ~34.0 |
| Note: These are predicted values based on analogous structures. Actual experimental values may vary. |
While 1D NMR is sufficient for the basic structure of "this compound", the characterization of more complex derivatives necessitates the use of advanced two-dimensional (2D) NMR techniques. ipb.ptresearchgate.net These experiments reveal correlations between nuclei, allowing for unambiguous assignment of all proton and carbon signals, which is crucial when multiple substituents are present or when stereochemistry needs to be determined. preprints.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For a derivative of "this compound", this technique would allow chemists to "walk" along the carbon skeleton, identifying which protons are adjacent to one another, confirming the connectivity of the cyclopentane ring and the pentyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing a definitive map of the C-H bonds in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying quaternary carbons and for connecting different fragments of a molecule, such as linking a substituent to a specific position on the cyclopentane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial relationships between protons that are close in space, regardless of whether they are bonded. diva-portal.org This is indispensable for determining stereochemistry, for example, distinguishing between cis and trans isomers in a disubstituted cyclopentane derivative.
The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. masterorganicchemistry.com This rapid interconversion, known as pseudorotation, typically averages the NMR signals at room temperature. biomedres.us
Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures. By lowering the temperature, the rate of conformational exchange can be slowed down sufficiently on the NMR timescale. This can lead to the broadening and eventual splitting of signals (decoalescence), allowing for the direct observation of individual conformers. From the coalescence temperature and the separation of the signals, the energy barrier (ΔG‡) for the ring-flipping process can be calculated. nih.gov While this technique is more commonly applied to cyclohexane (B81311) systems, it is equally valuable for studying the conformational preferences of substituted cyclopentanes, revealing how bulky substituents on the ring or side chain might influence the conformational equilibrium. acs.org
Mass Spectrometry for Mechanistic Investigations and Isotopic Tracing
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule. measurlabs.com It is particularly useful for confirming the identity of reaction products and for probing reaction mechanisms.
The mass spectrum of "this compound" would be characterized by a molecular ion peak cluster. Due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion ([M]⁺) and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of one bromine atom in an ion.
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). chimia.ch This precision allows for the determination of the exact elemental formula of the molecular ion or any fragment ions. nih.govresearchgate.net In the context of reactions involving "this compound", HRMS is invaluable for identifying transient intermediates. For example, in a substitution or elimination reaction, HRMS could be used to confirm the elemental composition of short-lived carbocationic or other reactive intermediates, providing direct evidence for a proposed reaction pathway.
| Ion Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Isotope |
| C₁₀H₁₉⁷⁹Br | 218.0670 | 218.0672 | ⁷⁹Br |
| C₁₀H₁₉⁸¹Br | 220.0650 | 220.0651 | ⁸¹Br |
| [M-Br]⁺ (C₁₀H₁₉)⁺ | 139.1487 | 139.1488 | - |
| Note: "Observed Mass" is a hypothetical value for illustrative purposes. |
Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms throughout a chemical reaction, providing profound insight into reaction mechanisms. wikipedia.orgresearchgate.netthieme-connect.de In this method, one or more atoms in a reactant molecule are replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) in place of hydrogen (¹H), or carbon-13 (¹³C) in place of carbon-12 (¹²C).
For instance, to study the mechanism of an elimination reaction of "this compound", one could synthesize a version of the molecule with deuterium atoms specifically placed on the carbon adjacent to the bromine (C4') or on the cyclopentyl ring. By analyzing the mass spectra of the products, one can determine whether the eliminated atoms came from the expected positions. If a deuterium atom is lost during the reaction, the mass of the product will be different than if a hydrogen atom were lost, allowing for the precise mapping of bond-breaking and bond-forming steps. researchgate.net This approach can distinguish between competing mechanistic pathways, such as E1 versus E2, or track skeletal rearrangements.
X-ray Crystallography for Definitive Absolute Stereochemistry and Molecular Architecture
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov
While "this compound" itself is a liquid at room temperature and achiral, many of its derivatives, particularly those resulting from reactions that introduce chiral centers on the cyclopentane ring, can be crystalline. For such derivatives, obtaining a single crystal suitable for X-ray diffraction analysis would provide an unambiguous determination of its molecular architecture. mdpi.com
For example, if a reaction produced a substituted cyclopentane with two new chiral centers, X-ray crystallography could definitively establish the relative stereochemistry (cis or trans) and, if a chiral reagent was used, the absolute stereochemistry (R/S configuration) of each center. This information is often difficult or impossible to obtain with certainty using spectroscopic methods alone and is crucial for understanding stereoselective reactions and for structure-activity relationship studies in medicinal chemistry. oregonstate.edu
Future Research Directions and Outlook
Emerging Methodologies for the Synthesis of Halogenated Cycloalkanes
Traditional methods for the synthesis of halogenated cycloalkanes often involve multi-step processes that can be inefficient. cdnsciencepub.com However, the field is rapidly evolving, with several innovative strategies emerging that promise more direct and selective routes to compounds like (5-Bromopentyl)cyclopentane.
One of the most promising areas is the direct C-H functionalization of cycloalkanes. This approach offers an atom-economical way to introduce halogen atoms by directly converting a carbon-hydrogen bond into a carbon-halogen bond. Recent studies have demonstrated the transannular C–H arylation of cycloalkane carboxylic acids, a strategy that could potentially be adapted for halogenation. cdnsciencepub.com This method could provide a more efficient synthesis of functionalized carbocycles, which are prevalent in pharmaceuticals due to their rigid structures that can enhance biological activity. cdnsciencepub.com
Late-stage functionalization (LSF) is another critical area of development. LSF aims to introduce functional groups into complex molecules at a late stage of the synthesis, thereby avoiding the need to carry functional groups through a long synthetic sequence. dalalinstitute.com This is particularly relevant for creating analogues of bioactive molecules for drug discovery. dalalinstitute.com For halogenated cycloalkanes, LSF could enable the rapid diversification of complex scaffolds containing a cyclopentane (B165970) ring.
Furthermore, photocatalysis and electrochemistry are providing new avenues for the activation of C-H and C-Br bonds under mild conditions. Visible-light-mediated photocatalysis, for instance, can facilitate the generation of carbon-centered radicals from alkyl bromides, which can then participate in a variety of coupling reactions. nih.gov Electrochemical methods also offer a transition-metal-free approach to generate alkyl radicals for cross-coupling reactions. taylorandfrancis.com These techniques are expanding the toolkit for the synthesis and modification of halogenated cycloalkanes.
| Methodology | Description | Potential Advantage for this compound Synthesis |
| C-H Functionalization | Direct conversion of a C-H bond to a C-X (halogen) bond. | More direct and atom-economical synthetic routes. |
| Late-Stage Functionalization | Introduction of functional groups at a late step in a synthetic sequence. | Rapid generation of diverse analogues from a common intermediate. |
| Photocatalysis | Use of light to initiate chemical reactions. | Mild reaction conditions and novel reactivity pathways. |
| Electrochemistry | Use of electricity to drive chemical reactions. | Avoidance of stoichiometric reagents and access to unique reactive species. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of synthetic routes for molecules like this compound. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. dalalinstitute.comtaylorandfrancis.com
Beyond retrosynthesis, ML models are being developed to predict the outcomes of chemical reactions . google.comntu.edu.tw By training on large databases of experimental results, these models can learn the complex relationships between reactants, reagents, and reaction conditions to predict the major product and even the yield of a reaction. google.comntu.edu.tw This predictive power can help chemists to prioritize experiments and avoid pursuing synthetic routes that are unlikely to be successful. For a bifunctional molecule like this compound, ML could be particularly useful in predicting the chemoselectivity of a reaction, for example, whether a reagent will react at the alkyl bromide or the cyclopentane ring.
Furthermore, AI algorithms can be used for the optimization of reaction conditions . By systematically exploring the effects of variables such as temperature, solvent, and catalyst, ML models can identify the optimal conditions to maximize the yield and minimize the formation of byproducts. nih.govgoogle.com This can lead to more efficient and sustainable chemical processes.
| AI/ML Application | Description | Relevance to this compound |
| Retrosynthetic Analysis | AI algorithms propose synthetic pathways by working backward from the target molecule. researchgate.netnih.gov | Generation of novel and efficient synthetic routes. |
| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. google.comntu.edu.tw | Prioritization of promising reactions and prediction of selectivity. |
| Reaction Condition Optimization | AI algorithms identify the optimal experimental parameters for a given reaction. nih.govgoogle.com | Improvement of reaction yields and reduction of waste. |
Exploration of Novel Reactivity Patterns for this compound
The presence of both a reactive alkyl bromide and a relatively inert cycloalkane ring in this compound offers a rich landscape for exploring novel reactivity patterns. Future research is likely to focus on leveraging these two functionalities in innovative ways.
Recent advances in transition-metal-catalyzed cross-coupling reactions have expanded the scope of reactions involving alkyl halides. wikipedia.org While traditionally challenging, the coupling of sp³-hybridized carbons is becoming more feasible. google.com For this compound, this opens up possibilities for coupling the pentyl chain with a wide range of partners, including aryl, vinyl, and other alkyl groups, using catalysts based on metals like palladium and nickel. google.comgoogle.com
The direct functionalization of the cyclopentane ring is another exciting frontier. While C-H bonds on cycloalkanes are generally unreactive, new catalytic systems are emerging that can selectively activate these bonds. cdnsciencepub.com Research in this area could lead to methods for introducing new functional groups directly onto the cyclopentane ring of this compound, providing access to a new range of derivatives.
The generation of radicals from the carbon-bromine bond is a well-established reactivity pattern, but new methods are continually being developed to control and expand the utility of these intermediates. nih.gov Photocatalysis, for example, can generate alkyl radicals under very mild conditions, which can then participate in a variety of transformations, including additions to alkenes and intramolecular cyclizations. nih.gov Exploring these radical reactions could lead to the discovery of novel cyclization and functionalization pathways for this compound.
| Reactivity Pattern | Description | Potential Application for this compound |
| Cross-Coupling | Formation of a new bond between the alkyl chain and another organic fragment, mediated by a metal catalyst. wikipedia.org | Synthesis of complex molecules with diverse substituents. |
| C-H Activation | Direct functionalization of the C-H bonds on the cyclopentane ring. cdnsciencepub.com | Introduction of new functional groups onto the cyclic core. |
| Radical Chemistry | Generation of a radical at the carbon bearing the bromine, followed by subsequent reactions. nih.gov | Access to novel cyclization and addition products. |
Challenges and Opportunities in Expanding the Synthetic Utility of this compound
While this compound holds significant promise as a synthetic building block, there are several challenges that need to be addressed to fully realize its potential. At the same time, overcoming these challenges will present new opportunities for its application in organic synthesis.
A primary challenge is chemoselectivity . nih.gov With two distinct reactive sites—the C-Br bond and the C-H bonds of the cyclopentane ring—controlling which part of the molecule reacts is crucial. nih.gov Developing reaction conditions that selectively target one site over the other will be a key area of future research. For instance, a reaction designed to functionalize the cyclopentane ring must not be complicated by competing reactions at the alkyl bromide.
Another challenge is the potential for intramolecular reactions . The five-carbon chain connecting the cyclopentane ring and the bromine atom is of a suitable length to allow for intramolecular cyclization, potentially leading to the formation of fused or spirocyclic ring systems. cdnsciencepub.com While this can be a powerful tool for the synthesis of complex architectures, it can also be an undesired side reaction if intermolecular reactivity is the goal. Controlling the balance between inter- and intramolecular pathways will be essential.
Despite these challenges, the bifunctional nature of this compound presents significant opportunities . It can serve as a versatile linker molecule, connecting two different molecular fragments through sequential reactions at the bromide and the cyclopentane ring. This could be valuable in the synthesis of polymers, materials, and complex drug molecules. nih.gov
Furthermore, the ability to undergo intramolecular cyclization can be harnessed to construct intricate polycyclic scaffolds that would be difficult to access through other means. nih.gov The development of stereoselective cyclization methods would be particularly valuable for the synthesis of chiral molecules with defined three-dimensional structures. The cyclopentane core is a common motif in many natural products and pharmaceuticals, and this compound could serve as a key starting material for the synthesis of these complex targets. nih.gov
| Aspect | Description | Implication for this compound |
| Challenge: Chemoselectivity | Controlling which functional group reacts in a molecule with multiple reactive sites. nih.gov | Developing selective reactions for either the alkyl bromide or the cyclopentane ring. |
| Challenge: Intramolecular Reactions | The potential for the molecule to react with itself, leading to cyclization. cdnsciencepub.com | Controlling the competition between desired intermolecular reactions and undesired intramolecular side reactions. |
| Opportunity: Versatile Linker | Use as a building block to connect two different molecular components. | Application in materials science and medicinal chemistry for the synthesis of complex architectures. |
| Opportunity: Synthesis of Polycycles | Harnessing intramolecular cyclization to build complex ring systems. nih.gov | A powerful tool for the synthesis of natural products and other intricate molecules. |
Q & A
Q. What are the standard synthetic routes for preparing (5-bromopentyl)cyclopentane, and how can purity be ensured?
The synthesis typically involves alkylation of cyclopentane derivatives with 1,5-dibromopentane in anhydrous conditions. For example, and describe reactions using trimethylsilyl trifluoromethanesulfonate as a catalyst in CH2Cl2/CH3NO2 mixtures, yielding ~73% product after purification via flash column chromatography. Purity is validated via <sup>1</sup>H NMR (peak assignments for cyclopentane protons and bromoalkyl groups), mass spectrometry (exact mass matching), and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- <sup>1</sup>H NMR : Assignments focus on cyclopentane ring protons (δ 1.3–2.2 ppm) and bromoalkyl chain signals (e.g., δ 3.29 ppm for terminal Br–CH2 protons) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 448.1607 for C24H33BrO3) and fragmentation patterns .
- IR spectroscopy : Absorbances for C–Br (~600 cm<sup>−1</sup>) and cyclopentane C–H stretching (~2950 cm<sup>−1</sup>) .
Q. What is the role of this compound in organic synthesis?
The bromine atom serves as a leaving group, enabling nucleophilic substitutions (e.g., coupling with aromatic rings in cannabinoid analogs) or radical-mediated cyclizations. Its cyclopentane core provides steric rigidity, influencing reaction stereochemistry .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives in multi-step syntheses?
Key strategies:
- Solvent selection : Polar aprotic solvents (e.g., CH2Cl2) enhance electrophilic reactivity .
- Catalyst tuning : Trimethylsilyl trifluoromethanesulfonate improves alkylation efficiency by stabilizing carbocation intermediates .
- Temperature control : Low temperatures (−78°C) minimize side reactions during halogenation steps .
Q. How should researchers resolve contradictions in spectral data for this compound derivatives?
Conflicting NMR signals (e.g., overlapping cyclopentane protons) can be addressed via:
Q. What computational approaches predict the thermodynamic stability of this compound in solvent systems?
Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model cyclopentane ring puckering and bromoalkyl chain conformations. Pair with COSMO-RS to predict solvation effects in polar solvents like DMF .
Q. How does steric hindrance from the cyclopentane ring influence regioselectivity in cross-coupling reactions?
The rigid cyclopentane structure directs bromine substitution to the terminal position of the pentyl chain, as steric bulk limits internal attack. This is evidenced by exclusive formation of 6′-bromo products in cannabinoid derivatives .
Q. What safety protocols are essential when handling this compound in lab-scale syntheses?
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures .
- HPLC monitoring : Tracks degradation products (e.g., cyclopentanol from hydrolysis) .
- pH titration : Identifies optimal storage conditions (e.g., neutral pH minimizes Br<sup>−</sup> release) .
Methodological Considerations
Q. What strategies mitigate byproduct formation during this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
